5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
The compound 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic molecule featuring:
- A tricyclic core (1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one) with a fused azepine-like ring system.
- A fluoro substituent at position 13, likely enhancing metabolic stability and bioavailability.
Such polycyclic frameworks are often explored in medicinal chemistry for their ability to interact with biological targets, such as enzymes or receptors. The fluorine atom may modulate electronic properties and improve pharmacokinetics, while the pyrazole moiety is known for its versatility in drug design .
Properties
IUPAC Name |
5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-11-14(12(2)23-22-11)4-6-18(26)24-8-7-16-15(10-24)19(27)25-9-13(20)3-5-17(25)21-16/h3,5,9H,4,6-8,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYHCJALLBYQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring through cyclocondensation reactions involving substituted hydrazines and α,β-unsaturated carbonyl compounds . The triazatricyclo framework can be synthesized through a series of cyclization reactions, often requiring specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The table below summarizes key differences and similarities between the target compound and analogous heterocyclic derivatives:
Key Observations:
Fluorine Substitution: Unlike the compared compounds, the 13-fluoro group may reduce oxidative metabolism, a feature absent in non-fluorinated analogs .
Biological Potential: While docking studies on triazolo-thiadiazoles suggest antifungal activity, the target compound’s tricyclic system could enable novel mechanisms (e.g., kinase inhibition via ATP-binding pocket interactions).
Physicochemical Properties
Biological Activity
The compound 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the 3,5-dimethyl-1H-pyrazole moiety is particularly significant as pyrazole derivatives are known for their diverse pharmacological properties.
Research indicates that compounds similar to this one often exhibit multiple mechanisms of action:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit bacterial growth by targeting essential enzymes like DNA gyrase. For instance, related compounds have demonstrated significant antimicrobial activity against various strains of bacteria with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can be crucial in mitigating oxidative stress in biological systems. Related studies have reported DPPH scavenging percentages between 84.16% and 90.52% for similar compounds .
- Anti-inflammatory Effects : Compounds with similar structural features have also been noted for their ability to stabilize red blood cell membranes and exhibit anti-inflammatory properties .
Case Studies
- Antimicrobial Efficacy : A study focusing on benzofuran–pyrazole-based compounds highlighted the significant antimicrobial activity of certain derivatives against E. coli DNA gyrase B with an IC50 of 9.80 µM . This suggests that the compound may share similar inhibitory effects on bacterial enzymes.
- Antioxidant Activity : In a comparative analysis of several pyrazole derivatives, the compound exhibited notable radical scavenging capacity, indicating its potential as an effective antioxidant agent .
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets, providing insights into its potential therapeutic applications.
Data Tables
The following table summarizes key biological activities and characteristics associated with compounds structurally related to This compound :
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Compound A | Pyrazole + Fluorine | Antimicrobial | High selectivity for bacterial enzymes |
| Compound B | Pyrazole + Benzofuran | Antioxidant | Effective DPPH scavenger |
| Compound C | Pyrazole + Triazine | Anti-inflammatory | Membrane stabilization effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
